Enoximone sulfoxide

Description

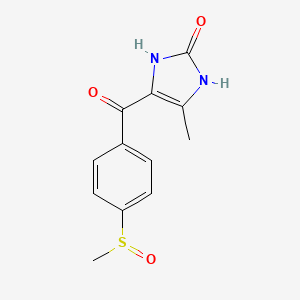

Structure

2D Structure

3D Structure

Properties

CAS No. |

83982-78-9 |

|---|---|

Molecular Formula |

C12H12N2O3S |

Molecular Weight |

264.3 g/mol |

IUPAC Name |

4-methyl-5-(4-methylsulfinylbenzoyl)-1,3-dihydroimidazol-2-one |

InChI |

InChI=1S/C12H12N2O3S/c1-7-10(14-12(16)13-7)11(15)8-3-5-9(6-4-8)18(2)17/h3-6H,1-2H3,(H2,13,14,16) |

InChI Key |

XHRYEIRXTWSXAE-UHFFFAOYSA-N |

SMILES |

CC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)S(=O)C |

Canonical SMILES |

CC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)S(=O)C |

Synonyms |

enoximone sulfoxide MDL 17043 sulfoxide |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations of Enoximone Sulfoxide

Synthesis of Enoximone (B1671341) Sulfoxide (B87167) and its Stereoisomers

The synthesis of enoximone sulfoxide fundamentally involves the oxidation of the sulfur atom in enoximone. As the resulting sulfoxide is chiral, methods for both racemic and enantioselective synthesis are pertinent.

Oxidative Methodologies for Sulfoxide Generation

The conversion of the thioether (sulfide) moiety in enoximone to a sulfoxide can be achieved through various chemical oxidation methods. The key challenge is to selectively oxidize the sulfur to the sulfoxide state without significant over-oxidation to the sulfone.

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is a common and environmentally benign oxidant for thioether oxidation. By controlling the stoichiometry (typically one molar equivalent) and reaction conditions, selective formation of the sulfoxide can be favored over the sulfone organic-chemistry.orgjchemrev.comrsc.orgorganic-chemistry.org. The use of catalysts, such as tantalum carbide with H₂O₂, can yield sulfoxides efficiently, whereas niobium carbide tends to promote further oxidation to sulfones organic-chemistry.orgorganic-chemistry.org.

Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are potent oxidants frequently employed for sulfide (B99878) to sulfoxide conversion. Careful control of the m-CPBA quantity is crucial to prevent over-oxidation to the sulfone research-solution.com.

Other Oxidizing Agents: A range of other oxidants, including sodium meta-periodate (NaIO₄), hypervalent iodine compounds (e.g., iodosobenzene, phenyliodine diacetate), and various metal-catalyzed systems (e.g., using vanadium, manganese, or molybdenum complexes), are effective for selective sulfoxidation organic-chemistry.orgjchemrev.comarkat-usa.org.

Applying these methods to enoximone would involve treating it with a controlled amount of the chosen oxidant in a suitable solvent (e.g., methanol, dichloromethane) to yield this compound.

Stereoselective Synthesis of this compound Enantiomers

The sulfur atom in this compound is a stereogenic center, leading to the existence of (R)- and (S)-enantiomers. The synthesis of enantiomerically pure or enriched sulfoxides is a well-developed field.

Asymmetric Catalysis: A primary approach involves the asymmetric oxidation of prochiral enoximone using chiral catalysts. Metal complexes, particularly those involving titanium, vanadium, or molybdenum coordinated with chiral ligands, are known to catalyze the enantioselective oxidation of sulfides to sulfoxides with high enantiomeric excess (ee) organic-chemistry.orgrsc.orgresearchgate.netwiley-vch.de. For instance, chiral vanadium-salan complexes have been used with H₂O₂ to achieve this organic-chemistry.org.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the substrate or reagent can also direct the stereochemical outcome of the oxidation.

Enzymatic Methods: Biocatalytic approaches employing enzymes like monooxygenases or peroxygenases can offer high levels of enantioselectivity in sulfoxidation reactions researchgate.netmdpi.com.

While specific literature detailing the enantioselective synthesis of this compound is limited, the general methodologies described are applicable. Patent literature suggests that chiral or asymmetric synthesis strategies, utilizing chiral starting materials or building blocks, can be employed to prepare desired enantiomers of this compound google.com.

Chemical Reactivity and Derivatization of the Sulfoxide Moiety

The sulfoxide functional group is characterized by its polarity and the presence of a stereogenic sulfur atom, enabling a variety of chemical transformations.

Pummerer Rearrangement: Sulfoxides with α-hydrogens can undergo the Pummerer rearrangement when treated with electrophilic activating agents (e.g., acetic anhydride). This typically results in the formation of an α-acyloxy sulfide, which can serve as a valuable intermediate for further synthetic modifications. This reaction is a general characteristic of sulfoxides and could potentially apply to this compound.

Nucleophilic Reactions: The sulfur atom in a sulfoxide can act as an electrophilic center, particularly after activation by an electrophile, making it susceptible to nucleophilic attack.

Reactions at α-Carbons: The carbons adjacent to the sulfoxide group can exhibit enhanced acidity, allowing for deprotonation and subsequent reactions at these positions.

Derivatization: The sulfoxide moiety can be a handle for further functionalization. For example, it can be converted into sulfoximines through the stereospecific transfer of a nitrogen group, a process that retains the sulfur's stereochemistry orgsyn.orgresearchgate.net.

Conversion and Degradation Pathways of this compound in Chemical Systems

This compound can undergo further transformations, including reduction back to the parent sulfide or oxidation to the corresponding sulfone.

Reductive Transformations of this compound

The reduction of sulfoxides back to sulfides is a common chemical transformation, achievable with various reducing agents.

Metal-Based Reductants: Systems employing metal halides, such as NbCl₅/Indium or Al-NiCl₂·6H₂O, are effective for the selective deoxygenation of sulfoxides to sulfides, often tolerating other functional groups researchgate.net. Copper iodide (CuI) in combination with ligands has also been reported for similar reductions researchgate.net.

Phosphorus Reagents: Reagents like phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentasulfide (P₂S₅) are classic reagents for reducing sulfoxides to sulfides.

Other Reductants: Various other reducing agents, including specific catalytic systems or even thiols under certain conditions, can also effect this transformation.

The documented reversibility of enoximone sulfoxidation in biological systems google.com implies that chemical reduction back to enoximone is feasible.

Biotransformation and Metabolic Fate of Enoximone Sulfoxide

Enzymatic Oxidation Pathways Leading to Enoximone (B1671341) Sulfoxide (B87167) Formation

Role of Hepatic Enzymes in Sulfoxidation

The liver is the principal site for the metabolism of enoximone. smolecule.comresearchgate.net The conversion of enoximone to its sulfoxide metabolite occurs mainly through hepatic oxidation. smolecule.com This process is characteristic for compounds containing a methyl-sulfide group. researchgate.net While the specific hepatic enzymes responsible for the sulfoxidation of enoximone, such as particular cytochrome P450 (CYP) isoforms or flavin-containing monooxygenases (FMOs), are not definitively identified in the available research, the saturation of this metabolic pathway at higher doses suggests an enzyme-mediated process. nih.gov In all species studied, including humans, rats, dogs, and monkeys, the main urinary metabolite is the sulfoxide product, with very little of the unchanged drug being excreted. nih.gov In patients with congestive heart failure, approximately 74% of an intravenous dose of enoximone is recovered in the urine as the sulfoxide metabolite within 24 hours. nih.gov

Reversibility of Sulfoxidation and Reduction Mechanisms

A notable characteristic of enoximone's metabolism is the reversibility of the sulfoxidation process. smolecule.comnih.govnih.gov In vitro and in vivo studies in animals have demonstrated that enoximone sulfoxide can be reduced back to the parent compound, enoximone. nih.gov This reconversion is presumed to occur in humans as well. nih.gov The liver is a key site for this reductive process, with some contribution from the kidneys. google.comoup.com The specific enzymatic pathways and reductases involved in the conversion of this compound back to enoximone are not detailed in the current body of scientific literature.

In Vitro Metabolic Stability and Biotransformation Profiling of this compound

Detailed research on the in vitro metabolic stability and further biotransformation of this compound itself is not extensively available in the public domain. The majority of metabolic studies have concentrated on the formation of this compound from its parent compound, enoximone.

Identification of Minor Metabolites and Conjugates

This compound is consistently identified as the major metabolite of enoximone. nih.gov Based on the available scientific literature, there is no significant evidence pointing to the further breakdown of this compound into other minor metabolites or its elimination via conjugation pathways.

Enzyme Kinetics of this compound Biotransformation

There is a lack of specific data on the enzyme kinetics, such as Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), related to the biotransformation of this compound. While the formation of this compound from enoximone appears to be a saturable process, indicating enzyme-mediated kinetics, the kinetics of any subsequent metabolic steps involving the sulfoxide have not been characterized. nih.gov

Contribution of this compound to Overall Metabolic Burden

Furthermore, this compound is a pharmacologically active metabolite, exhibiting similar inotropic and vasodilator activities to enoximone, although it is less potent. nih.gov In canine studies, this compound was found to be approximately 0.13 to 0.14 times as potent as enoximone but possessed a considerably longer duration of action, about 13 times that of the parent drug. nih.gov This prolonged activity suggests that the metabolite may contribute to the therapeutic effects observed after enoximone administration. nih.gov

Molecular Pharmacology and Cellular Mechanisms of Enoximone Sulfoxide

Phosphodiesterase Inhibition by Enoximone (B1671341) Sulfoxide (B87167)

Enoximone sulfoxide is recognized for its role as a phosphodiesterase inhibitor, primarily affecting the cyclic nucleotide signaling pathways within cells.

Cellular Signal Transduction Cascades Affected by this compound

The inhibition of phosphodiesterases by this compound initiates downstream signaling events that modulate cellular functions.

Interactions with Specific Cellular Targets and Enzyme Systems

The primary and most well-defined cellular target of this compound is the phosphodiesterase type 3 (PDE3) enzyme chemicalbook.com. By inhibiting PDE3, this compound effectively prevents the breakdown of cAMP, leading to elevated intracellular cAMP levels and consequently eliciting its characteristic positive inotropic and vasodilatory activities chemicalbook.comoup.comresearchgate.netoup.com. Although this compound is a metabolite of Enoximone, and Enoximone itself has been investigated for broader interactions with various cellular targets and enzyme systems nih.gov, specific additional interactions or targets uniquely modulated by this compound, beyond its primary PDE3 inhibition, are not extensively detailed in the available literature. Nevertheless, its significantly prolonged duration of action suggests potential differences in its pharmacokinetic profile or interactions with cellular systems over extended periods compared to its parent compound.

Key Pharmacological Data for this compound

| Parameter | This compound (Relative to Enoximone) | Citation(s) |

| Potency | 0.13–0.14 times | oup.comresearchgate.netoup.com |

| Duration of Action | >10 times longer | oup.comresearchgate.netoup.com |

Structure Activity Relationships and Stereochemical Considerations of Enoximone Sulfoxide

Impact of Sulfoxide (B87167) Stereochemistry on Biological Activity and Enzyme Binding

Sulfoxides, characterized by a sulfur atom bonded to one oxygen atom and two carbon atoms, can possess a chiral center at the sulfur atom, leading to the existence of enantiomers (R and S forms) ontosight.ainih.govfrontiersin.org. This inherent chirality can significantly influence their interaction with biological targets, including enzymes and cellular receptors.

Enantiomeric Differences in Phosphodiesterase Inhibition

The stereochemistry of sulfoxides is known to be critical for their biological activity ontosight.ainih.govfrontiersin.org. While specific comparative studies detailing the phosphodiesterase (PDE) inhibition profiles of individual enoximone (B1671341) sulfoxide enantiomers are not extensively detailed in the provided literature, patent applications highlight the development and potential therapeutic use of the (R)-(+) enoximone sulfoxide enantiomer google.comwipo.int. This focus on a specific enantiomer suggests that distinct stereoisomers of this compound may exhibit differential potency or selectivity towards PDE isoenzymes, particularly PDE3. For context, enoximone itself demonstrates inhibitory activity against PDE3 with an IC50 value reported around 1.8 µM to 5.9 µM, and also exhibits some inhibitory effect on PDE4 researchgate.netmedchemexpress.com. The presence of the sulfoxide moiety, and its specific stereochemical configuration, is therefore a key determinant in how effectively the molecule can bind to and inhibit these enzymes.

Stereospecificity in Cellular Responses

The stereospecificity of drug action extends beyond enzyme inhibition to the ultimate cellular responses. For this compound, its known activities include positive inotropy (increased cardiac contractility) and vasodilation, both mediated through the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels via PDE3 inhibition nih.govoup.compatsnap.com. Given the established role of stereochemistry in the biological activity of many chiral molecules, including sulfoxides ontosight.ainih.govfrontiersin.org, it is highly probable that the different enantiomers of this compound would elicit distinct cellular responses. Mammalian sulfoxide reductases, for instance, can exhibit stereospecificity, preferentially reducing certain enantiomers, which can influence drug pharmacokinetics and efficacy nih.gov. Therefore, the specific cellular effects, such as the magnitude of inotropic support or the extent of vasodilation, are likely to be stereospecific for this compound.

Molecular Determinants of this compound Potency and Duration of Action

A significant aspect of the SAR for this compound lies in its comparison to its parent compound, enoximone. Research indicates that this compound retains the fundamental inotropic and vasodilator activities of enoximone nih.govoup.com. However, a key difference emerges in its potency and duration of action. This compound is reported to be approximately 0.13 to 0.14 times as potent as enoximone nih.govoup.com. Conversely, its duration of action is substantially extended, being approximately 13 times longer in the dog model nih.govoup.com.

Conformational Analysis and Dynamic Behavior of this compound

Compound List:

Enoximone

this compound

(R)-(+) this compound

Advanced Analytical Methodologies for Enoximone Sulfoxide

Chromatographic Techniques for Separation and Quantification of Enoximone (B1671341) Sulfoxide (B87167)

Chromatographic methods are fundamental for isolating and quantifying enoximone sulfoxide from complex biological matrices. High-performance liquid chromatography (HPLC) is the predominant technique, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors (UV, MS, Tandem MS)

HPLC methods have been developed for the simultaneous determination of enoximone and this compound in biological fluids such as serum. nih.gov A common approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

One established method utilizes a Spherisorb ODS 2 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a potassium dihydrogen phosphate (B84403) buffer. Detection is typically achieved using a UV detector set at a wavelength where both enoximone and its sulfoxide metabolite exhibit significant absorbance. The integration of mass spectrometry (MS) and tandem mass spectrometry (MS/MS) detectors with HPLC provides enhanced selectivity and sensitivity, allowing for lower detection limits and confirmation of the analyte's identity through mass-to-charge ratio and fragmentation patterns.

Table 1: Example HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Spherisorb ODS 2 (5 µm) |

| Mobile Phase | Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate (pH 4.5) |

| Detection | UV Absorbance at 280 nm |

| Flow Rate | 1.0 mL/min |

| Retention Time | Varies based on exact mobile phase composition |

This table is a representation of typical HPLC conditions and may vary between specific laboratory protocols.

The precision of such methods is high, with within- and between-run coefficients of variation reported to be 2.5% and 3.7%, respectively, for this compound in serum. nih.gov

Development of Chiral Chromatographic Methods for Enantiomeric Resolution

The sulfur atom in this compound is a stereocenter, meaning the molecule exists as two enantiomers. Since enantiomers can have different pharmacological and toxicological profiles, their separation and individual quantification are important. Chiral chromatography is the primary technique for resolving these enantiomeric pairs. rsc.org

The development of chiral methods for sulfoxides often involves the use of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed. Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for the enantiomeric separation of various chiral sulfoxides, often providing high resolution and fast analysis times. nih.gov For sulfoxides, mobile phases like n-hexane/ethanol combinations have been shown to be effective. researchgate.net While specific methods for the enantiomeric resolution of this compound are not extensively detailed in publicly available literature, the principles applied to other chiral sulfoxides are directly applicable. nih.govresearchgate.net

Automated Sample Preparation and Extraction Techniques for Complex Biological Matrices

The analysis of this compound in biological samples like serum or plasma requires an efficient sample preparation step to remove interfering substances such as proteins. bioanalysis-zone.com Automation of this process is key to achieving high throughput and reproducibility in clinical and research settings. gerstelus.com

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, including sulfoxides. rsc.org ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. For sulfoxides, NMR chemical shifts of protons and carbons near the sulfoxide group are characteristically different from those of the parent sulfide (B99878) (enoximone). nih.gov The presence of the sulfoxide group generally leads to a downfield shift (deshielding) for adjacent protons in the ¹H NMR spectrum. nih.gov Purity assessment can be performed by integrating the signals in the ¹H NMR spectrum and comparing them to a certified internal standard. rsc.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to obtain structural information through fragmentation analysis. rsc.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. rsc.org

When coupled with a soft ionization technique like electrospray ionization (ESI), the mass spectrometer typically detects the protonated molecule [M+H]⁺. For enoximone (C₁₂H₁₂N₂O₂S, Molar Mass: 248.30 g·mol⁻¹), the sulfoxide metabolite (C₁₂H₁₂N₂O₃S) would have an expected molar mass of 264.30 g·mol⁻¹. wikipedia.org Tandem mass spectrometry (MS/MS) involves selecting the parent ion and subjecting it to collision-induced dissociation to produce characteristic fragment ions. The resulting fragmentation pattern serves as a fingerprint for the molecule, providing a high degree of confidence in its identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Binding Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique employed for the quantitative determination and interaction analysis of various compounds, including this compound. This method is predicated on the principle that molecules containing chromophores—parts of the molecule that absorb light—will absorb light of specific wavelengths in the UV-Vis spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.

For this compound, the presence of its inherent chemical structure, featuring conjugated systems, gives rise to characteristic absorption bands in the UV region. While detailed spectral data for the isolated sulfoxide metabolite is not extensively published in standalone studies, its quantitative analysis in biological matrices is often accomplished using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. In such methodologies, the UV detector is set to a specific wavelength where the analyte exhibits significant absorbance, allowing for its quantification. For instance, methods have been developed for the simultaneous determination of enoximone and its primary metabolite, this compound, utilizing UV absorbance for detection at a specific wavelength. A wavelength of 365 nm has been used for the quantification of both enoximone and its sulfoxide metabolite in serum and urine by HPLC with UV detection. nih.gov

The application of UV-Vis spectroscopy extends beyond simple quantification to include binding studies. When this compound interacts with other molecules, such as proteins or nucleic acids, there can be a shift in its absorption spectrum. This shift, which can be a change in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity (hypochromism or hyperchromism), provides valuable information about the binding event. By systematically titrating a solution of this compound with a binding partner and monitoring the changes in the UV-Vis spectrum, one can determine binding constants and stoichiometry of the interaction.

Table 1: Illustrative UV-Vis Spectroscopic Parameters for Quantitative Analysis

| Parameter | Value/Description | Significance |

| Wavelength of Detection (λ) | 365 nm | Wavelength used in HPLC-UV methods for quantitative determination of this compound in biological fluids. nih.gov |

| Principle of Quantification | Beer-Lambert Law | States a linear relationship between absorbance and concentration, forming the basis for quantitative analysis. |

| Application in Binding Studies | Spectral Shifts (λmax, Absorbance) | Changes in the absorption spectrum upon interaction with other molecules can elucidate binding mechanisms and affinity. |

| Instrumentation | UV-Vis Spectrophotometer or HPLC-UV Detector | Standard instruments for measuring absorbance at specific wavelengths. |

Method Validation Parameters in Research Settings

In a research context, the validation of any analytical method is crucial to ensure the reliability, reproducibility, and accuracy of the results. For methods developed to quantify this compound, several key parameters must be evaluated according to established guidelines.

Specificity: Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present. For this compound analysis, this means the method must be able to distinguish and quantify the sulfoxide metabolite without interference from the parent drug (Enoximone), other potential metabolites, or components of the biological matrix (e.g., plasma, urine). In chromatographic methods like HPLC, specificity is demonstrated by showing that the analyte peak is well-resolved from other peaks.

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is typically determined by analyzing samples with known concentrations of this compound (spiked samples) and expressing the result as a percentage of recovery. Accuracy should be assessed at multiple concentration levels across the intended range of the method.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is considered at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. It is a critical parameter for the analysis of metabolites like this compound, which may be present in low concentrations in biological samples. The LOQ is established by analyzing a series of samples with low concentrations of the analyte and determining the minimum level at which the performance of the method is acceptable. For the analysis of enoximone and its sulfoxide metabolite, a detection limit of 5 ng/ml has been reported. nih.gov

Table 2: Representative Method Validation Data for this compound Analysis

| Validation Parameter | Acceptance Criteria | Illustrative Result |

| Specificity | No interference at the retention time of the analyte | Peak for this compound is well-resolved from Enoximone and endogenous matrix components. |

| Accuracy | 80-120% Recovery | 98.5% - 101.2% recovery across three concentration levels. |

| Precision (Repeatability) | RSD ≤ 15% | RSD of 3.5% for six replicate analyses at a medium concentration. |

| Precision (Intermediate) | RSD ≤ 15% | RSD of 5.8% across different days and analysts. |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 with acceptable precision and accuracy | 5 ng/mL with an RSD of 12% and accuracy of 95%. nih.gov |

Preclinical Investigations and in Vitro/ex Vivo Models Involving Enoximone Sulfoxide

Studies in Isolated Organ and Tissue Preparations

Preclinical investigations using isolated organ and tissue preparations have been crucial in elucidating the cardiovascular effects of enoximone (B1671341), with its sulfoxide (B87167) metabolite contributing to these actions.

Myocardial Contractility and Vasodilatory Effects in Isolated Perfused Hearts (e.g., Guinea Pig Working-Heart Model)

Studies utilizing isolated perfused heart models have demonstrated the positive inotropic and vasodilatory capabilities of enoximone. In a guinea pig working-heart model, enoximone administration resulted in a maximal increase in cardiac output of 36% at a concentration of 500 nM. The drug also led to increases in aortic and coronary flows, indicating vasodilatory effects. These effects are attributed to enoximone's inhibition of phosphodiesterase III (PDE3) and, to a lesser extent, PDE4, with reported IC50 values of 5.9 µM for PDE3 and 21.1 µM for myocardial PDE4A medchemexpress.comchemsrc.comnih.govresearchgate.neteur.nl.

Table 7.1.1: Effects of Enoximone on Guinea Pig Working Heart Preparations

| Parameter | Enoximone Concentration | Effect |

| Cardiac Output | 500 nM | +36% increase |

| Aortic Flow | Not specified | Increased |

| Coronary Flow | Not specified | Increased |

| Stroke Volume | Not specified | Implied increase (via cardiac output) |

Enoximone has also been studied in dog heart-lung preparations, where it reversed the depressant effects of verapamil, suggesting an interaction with slow calcium channels nih.gov. These findings highlight the compound's direct impact on cardiac function and vascular tone, mechanisms where its sulfoxide metabolite is understood to play a contributing role researchgate.net.

Mechanistic Studies in Isolated Cardiac Myocytes and Papillary Muscles

Mechanistic studies in isolated cardiac tissues have further detailed enoximone's mode of action. In isolated, blood-perfused dog papillary muscles, enoximone was observed to increase cyclic adenosine (B11128) monophosphate (cAMP) levels without affecting cyclic guanosine (B1672433) monophosphate (cGMP) nih.gov. However, in permeabilized myocyte-sized preparations, enoximone up to a concentration of 10 µM did not significantly influence isometric force production researchgate.net. Enoximone acts as a selective inhibitor of PDE3, an enzyme critical for regulating intracellular cAMP levels, which are essential for cardiac contractility. Its inhibitory profile includes PDE3 (IC50 = 5.9 µM) and PDE4 (IC50 = 21.1 µM for PDE4A) medchemexpress.comchemsrc.comnih.govresearchgate.neteur.nl.

Table 7.1.2: Phosphodiesterase Inhibition by Enoximone

| Phosphodiesterase Isoenzyme | IC50 Value |

| PDE3 | 5.9 µM |

| PDE4A (myocardial) | 21.1 µM |

| PDE4 | 160 µM |

| PDE1 | 2100 µM |

| PDE2 | 2900 µM |

Cellular Models for Investigating Enoximone Sulfoxide Activity

Cellular models have been employed to explore the potential of enoximone and its sulfoxide metabolite in various biological processes, including pulmonary delivery, oxidative stress, and immune cell responses.

Air-Liquid Interface (ALI) Lung Cell Models for Pulmonary Delivery and Oxidative Stress

Research has focused on developing formulations for pulmonary administration of enoximone, utilizing Air-Liquid Interface (ALI) lung cell models. Studies involving an enoximone/hydroxypropyl-β-cyclodextrin (HPβCD) complex demonstrated its potential for local direct effects within the lung. In an in vitro ALI lung cell model, this formulation increased intracellular cAMP levels and provided protection against oxidative stress nih.gov. Notably, plain enoximone without the HPβCD excipient showed no observed effect, indicating the excipient's role in enhancing bioavailability to the cells nih.gov. Permeation studies also showed improved drug penetration across cell monolayers with the complex formulation, suggesting potential for effects at the capillary level nih.gov.

Basophil and Mast Cell Degranulation Assays for Allergic Responses

Enoximone has been investigated for its effects on immune cells involved in allergic responses. Studies indicate that enoximone, as a PDE3 inhibitor, can attenuate the degranulation of basophils and mast cells. Pretreatment of these cells with enoximone reduced degranulation, as measured by surface CD63 expression, and also led to a lower calcium flux upon stimulation frontiersin.org. In experimental models of allergic airway inflammation, enoximone treatment was shown to reduce the numbers of inflammatory cells, including eosinophils, and ameliorate airway inflammation medchemexpress.comchemsrc.comnih.gov. These findings suggest a role for PDE3 inhibition, and by extension this compound, in modulating allergic inflammatory pathways.

Studies on Eosinophil CD11b Expression

Enoximone has been shown to influence eosinophil activation markers. In vitro studies using bronchoalveolar lavage (BAL) eosinophils demonstrated that treatment with 10 µM enoximone significantly reduced CD11b expression compared to control groups medchemexpress.comchemsrc.com. Similarly, enoximone was found to decrease the upregulation of the CD11b integrin on both mouse and human eosinophils, a process critical for their recruitment to sites of inflammation nih.gov. These observations suggest that enoximone, and potentially its sulfoxide metabolite, can modulate eosinophil function during inflammatory responses.

Theoretical and Computational Chemistry of Enoximone Sulfoxide

Molecular Modeling and Docking Studies for Enzyme-Ligand Interactions (e.g., PDE3)

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to its target protein. In the case of enoximone (B1671341) sulfoxide (B87167), these studies are crucial for understanding its interaction with the active site of the PDE3 enzyme. By elucidating the specific molecular interactions, researchers can gain a deeper understanding of the compound's inhibitory activity.

A hypothetical docking study of enoximone sulfoxide with a homology model of the human PDE3 active site could reveal key binding interactions. The imidazole (B134444) and lactam rings of the enoximone core structure are likely to form hydrogen bonds with specific amino acid residues, such as glutamine and asparagine, which are known to be important for ligand recognition in other PDE inhibitors. The sulfoxide group, with its polar nature, may also participate in hydrogen bonding or dipole-dipole interactions. The phenyl ring is expected to engage in hydrophobic interactions with nonpolar residues within a hydrophobic pocket of the active site.

Table 1: Hypothetical Docking Simulation Results of this compound with the PDE3 Active Site

| Parameter | Value | Interacting Residues |

| Binding Energy (kcal/mol) | -9.5 | Gln452, Asn412, Phe468, Trp420 |

| Hydrogen Bond Interactions | 3 | Gln452 (2), Asn412 (1) |

| Hydrophobic Interactions | 4 | Phe468, Trp420, Val416, Met435 |

| Polar Interactions | 2 | Ser455, Thr459 |

Note: The data presented in this table is illustrative and based on the principles of molecular docking for similar PDE3 inhibitors. Specific experimental or detailed computational studies on this compound are not publicly available.

These detailed interaction maps from docking studies provide a structural basis for the inhibitory activity of this compound and can guide the design of more potent and selective PDE3 inhibitors.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide valuable information about the electronic structure and reactivity of a molecule. For this compound, these calculations can help to understand its intrinsic properties that govern its biological activity and metabolic stability.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The distribution of HOMO and LUMO densities indicates the regions of the molecule that are most likely to act as electron donors and acceptors, respectively, which is crucial for understanding intermolecular interactions.

The molecular electrostatic potential (MEP) map is another important output, which visualizes the charge distribution on the molecule's surface. The red regions (negative potential) indicate areas prone to electrophilic attack, while the blue regions (positive potential) are susceptible to nucleophilic attack. This information is vital for predicting how the molecule will interact with biological macromolecules.

Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT)

| Property | Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity |

| Atomic Charges (selected) | S: +0.8, O (sulfoxide): -0.6 | Predicts sites for polar interactions |

Note: The data in this table is hypothetical and serves to illustrate the types of parameters obtained from quantum chemical calculations and their relevance.

These quantum chemical descriptors provide a fundamental understanding of the electronic characteristics of this compound, which underpins its pharmacological activity.

In Silico Prediction of Metabolic Pathways and Enzyme Binding Sites

In silico metabolic prediction tools are instrumental in the early stages of drug development for identifying potential metabolic liabilities of a compound. For this compound, these computational models can predict its likely metabolic fate in the body, including the enzymes responsible for its biotransformation.

Enoximone is primarily metabolized to this compound via sulfoxidation, a reaction often catalyzed by cytochrome P450 (CYP) enzymes. nih.gov In silico software, such as SMARTCyp or BioTransformer, can predict the most probable sites of metabolism on the this compound molecule for further reactions like hydroxylation, N-dealkylation, or conjugation. cambridgemedchemconsulting.combiotransformer.canih.gov These predictions are based on the reactivity of different atoms in the molecule and their accessibility to metabolic enzymes.

Furthermore, these programs can predict which specific CYP isoforms (e.g., CYP3A4, CYP2D6) are most likely to be involved in the metabolism of this compound. This information is critical for anticipating potential drug-drug interactions.

Table 3: Predicted Metabolic Pathways for this compound Using In Silico Tools

| Metabolic Reaction | Predicted Site | Predicted Enzyme(s) |

| Aromatic Hydroxylation | Phenyl ring (ortho or meta positions) | CYP3A4, CYP2C9 |

| N-dealkylation | Imidazole ring nitrogen | CYP1A2 |

| Glucuronidation | Sulfoxide oxygen | UGT1A1, UGT2B7 |

| Sulfation | Phenyl hydroxyl group (after hydroxylation) | SULT1A1 |

Note: This table presents hypothetical predictions from in silico metabolism software and is for illustrative purposes.

By predicting the metabolic pathways and the enzymes involved, computational tools can help in understanding the pharmacokinetic profile of this compound and in designing analogs with improved metabolic stability.

Structure-Based Drug Design and Analog Development for this compound Derivatives

Structure-based drug design utilizes the three-dimensional structural information of the target-ligand complex to guide the development of new and improved drug candidates. Based on the hypothetical docking model of this compound in the PDE3 active site, medicinal chemists can design novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

The goal of analog development would be to optimize the interactions observed in the docking simulations. For instance, modifying the substituents on the phenyl ring could enhance hydrophobic interactions or introduce new hydrogen bonding opportunities. Replacing the sulfoxide with a sulfoximine (B86345) group could introduce a new vector for interaction and potentially improve metabolic stability. nih.gov The imidazole moiety could also be modified to fine-tune the electronic properties and binding affinity of the molecule.

Table 4: Hypothetical this compound Derivatives and Their Design Rationale

| Derivative | Modification | Design Rationale | Predicted Change in Activity |

| 1 | Addition of a hydroxyl group to the phenyl ring | Introduce a new hydrogen bond with a polar residue in the active site. | Increased Potency |

| 2 | Replacement of the methyl group on the imidazole ring with an ethyl group | Optimize hydrophobic interactions in a specific sub-pocket. | Increased Selectivity |

| 3 | Bioisosteric replacement of the sulfoxide with a sulfone | Alter the electronic properties and potentially improve metabolic stability. | Modified Pharmacokinetics |

| 4 | Introduction of a fluorine atom to the phenyl ring | Modulate pKa and improve metabolic stability against hydroxylation. | Improved Half-life |

Note: The predictions in this table are theoretical and based on established principles of structure-based drug design.

Through an iterative process of design, synthesis, and biological evaluation, guided by computational modeling, it is possible to develop next-generation PDE3 inhibitors based on the this compound scaffold with superior therapeutic profiles.

Q & A

Q. What is the primary pharmacological mechanism of Enoximone sulfoxide, and how can its PDE3 inhibitory activity be experimentally validated?

this compound acts as a selective phosphodiesterase III (PDE3) inhibitor, elevating intracellular cAMP levels by preventing its degradation. This mechanism enhances cardiac contractility (positive inotropic effect) and vasodilation. To validate PDE3 inhibition, researchers can use in vitro assays with purified PDE3 enzymes, measuring cAMP accumulation via ELISA or fluorescence-based kits. Competitive binding studies and kinetic analyses (e.g., IC₅₀ determination) further confirm specificity .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (LC-MS/MS) is standard for quantification. For stability studies, Fourier-transform infrared spectroscopy (FTIR) can track sulfoxide group integrity by monitoring characteristic S=O stretching vibrations (~1050 cm⁻¹). Sample preparation should include protein precipitation (e.g., acetonitrile) and solid-phase extraction to minimize matrix interference .

Q. Which experimental models are suitable for studying this compound’s cardioprotective effects?

- In vitro: Isolated cardiomyocytes or Langendorff-perfused hearts to assess contractility and cAMP levels.

- In vivo: Rodent models of heart failure (e.g., transverse aortic constriction) or ischemia-reperfusion injury. Hemodynamic parameters (e.g., left ventricular pressure) should be monitored via catheterization .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding this compound’s oxidative stability under varying pH conditions?

Contradictory stability data often arise from oxidation to sulfone derivatives. To address this:

- Use controlled oxygen-free environments (e.g., argon gloveboxes) during experiments.

- Employ LC-MS to differentiate sulfoxide and sulfone peaks, as oxidation alters molecular weight by +16 Da.

- Validate findings with kinetic studies (e.g., Arrhenius plots) under standardized pH (e.g., pH 7.4 for physiological relevance) .

Q. What methodological considerations are critical for ensuring reproducibility in studies involving this compound synthesis?

- Purity validation : NMR (¹H/¹³C) and elemental analysis to confirm structural fidelity.

- Process documentation : Detailed synthesis steps (e.g., solvent ratios, reaction times) must be included in supplementary materials to enable replication.

- Batch consistency : Use HPLC to verify ≥95% purity across batches, with residual solvent analysis (ICH guidelines) .

Q. How can researchers optimize experimental designs to study this compound’s off-target effects on other PDE isoforms?

- Selectivity profiling : Conduct competitive binding assays against PDE1–5 isoforms using radiolabeled ligands (e.g., [³H]-rolipram for PDE4).

- Computational modeling : Molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities.

- Functional assays : Measure cAMP/cGMP levels in cell lines overexpressing specific PDE isoforms .

Q. What strategies mitigate confounding variables in pharmacokinetic studies of this compound?

- Sample timing : Frequent plasma sampling (e.g., 0–24 hrs post-administration) to capture absorption/distribution phases.

- Metabolite identification : Use LC-HRMS to distinguish parent drug from metabolites (e.g., glucuronide conjugates).

- Population modeling : NONMEM or Phoenix WinNonlin for covariate analysis (e.g., renal/hepatic impairment effects) .

Methodological Challenges and Solutions

Q. How should researchers address the oxidation of this compound during long-term storage?

- Storage conditions : Lyophilized powder stored at -80°C under nitrogen. Solutions should use antioxidant-stabilized solvents (e.g., 0.1% BHT in DMSO).

- Stability monitoring : Periodic FTIR or LC-MS checks for sulfone formation. Accelerated stability studies (40°C/75% RH) predict shelf life .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.

- Outlier handling : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points.

- Power analysis : Pre-study calculations to determine sample sizes ensuring ≥80% statistical power .

Q. How can researchers validate the specificity of antibodies used in this compound immunoassays?

- Cross-reactivity testing : Screen against structurally related compounds (e.g., Milrinone).

- Knockout/knockdown models : Use CRISPR-modified cell lines lacking PDE3 to confirm signal absence.

- Blocking experiments : Pre-incubate antibodies with excess this compound to demonstrate binding competition .

Data Interpretation and Reporting

Q. What criteria should guide the inclusion/exclusion of outliers in this compound efficacy trials?

Predefine exclusion criteria in protocols (e.g., technical errors, biological anomalies). Use Q-Q plots or Dixon’s test for objective outlier identification. Transparently report excluded data in supplementary materials .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.